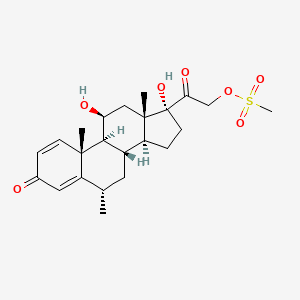

Methylprednisolone 21-Mesylate

Beschreibung

Methylprednisolone 21-Mesylate is a synthetic glucocorticoid derivative where the 21-hydroxy group of methylprednisolone is replaced with a mesyl (methanesulfonyl) group. Unlike non-covalent glucocorticoids, methylprednisolone 21-mesylate and similar mesylated derivatives (e.g., dexamethasone 21-mesylate) covalently bind to glucocorticoid receptors (GRs) via sulfhydryl groups, leading to prolonged receptor activation .

Eigenschaften

Molekularformel |

C23H32O7S |

|---|---|

Molekulargewicht |

452.6 g/mol |

IUPAC-Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

InChI |

InChI=1S/C23H32O7S/c1-13-9-15-16-6-8-23(27,19(26)12-30-31(4,28)29)22(16,3)11-18(25)20(15)21(2)7-5-14(24)10-17(13)21/h5,7,10,13,15-16,18,20,25,27H,6,8-9,11-12H2,1-4H3/t13-,15-,16-,18-,20+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

MAKYQZAXAUAVII-LODJHJRTSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methylprednisolone 21-Mesylate typically involves the esterification of methylprednisolone with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving methylprednisolone in an appropriate solvent, such as dichloromethane, and then adding methanesulfonic acid. The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period .

Industrial Production Methods

Industrial production of Methylprednisolone 21-Mesylate follows a similar synthetic route but on a larger scale. The process involves crystallization and purification steps to ensure the final product meets pharmaceutical standards. The crystallization is typically performed in a specific solvent under controlled conditions to enhance the purity and reduce impurities .

Analyse Chemischer Reaktionen

Formation of Methylprednisolone 21-Mesylate

The mesylate derivative is typically synthesized by reacting methylprednisolone with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This step converts the 21-hydroxyl group into a mesylate, enhancing its electrophilicity for subsequent reactions.

Reaction Conditions :

-

Solvent : N,N-Dimethylacetamide (DMA) or dichloromethane

-

Temperature : Room temperature (17–25°C)

-

Reagents : Methanesulfonyl chloride (1.4 mL per 3 g substrate), triethylamine (4 mL per 3 g substrate)

-

Outcome : High yield of 21-mesylate, isolated via precipitation and filtration .

Nucleophilic Substitution Reactions

The 21-mesylate group undergoes nucleophilic displacement with halides (e.g., Cl⁻, F⁻) or other nucleophiles. For example:

Chlorination at C-21

Methylprednisolone 21-mesylate reacts with lithium chloride (LiCl) in DMA under heating to produce 21-chloro derivatives :

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | LiCl, DMA, 100–110°C, 3 hours | 21-Chloromethylprednisolone | Precipitate formed, filtered |

This reaction is critical for synthesizing halogenated corticosteroids like halobetasol propionate .

Fluorination at C-21

While not directly reported for methylprednisolone 21-mesylate, analogous reactions with cesium fluoride (CsF) in acetonitrile (e.g., for prednisone 21-tosylate) suggest potential pathways for introducing fluorine .

Reaction Mechanism and Stereochemistry

-

Mechanism : The mesylate group undergoes an Sₙ2 displacement , where the nucleophile attacks the electrophilic C-21 carbon, leading to inversion of configuration.

-

Steric Effects : Bulky substituents at C-17 or C-16 (e.g., methyl groups) may influence reaction rates but do not significantly alter stereochemical outcomes in reported cases .

Key Research Findings

-

Efficiency : Reactions with LiCl in DMA achieve >90% conversion to 21-chloro derivatives under optimized conditions .

-

Safety : Mesylation avoids hazardous reagents like fluoroperchlorate, offering a safer route compared to older methods .

-

Scalability : The process is scalable for industrial production, with yields maintained at gram-to-kilogram scales .

Comparative Data Table

*Yield reported for analogous prednisone 21-tosylate reaction .

Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

Methylprednisolone 21-Mesylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.

Medicine: Widely used in the treatment of acute spinal cord injuries, severe allergic reactions, and inflammatory diseases.

Wirkmechanismus

Methylprednisolone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis. It also suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Covalent Binding and Receptor Affinity

- Methylprednisolone 21-Mesylate vs. Dexamethasone 21-Mesylate: Dexamethasone 21-mesylate binds irreversibly to GRs with a dissociation constant ($Kd$) of $2.7 \pm 0.6 \times 10^{-5}$ M, as determined by competitive binding assays .

*Inferred from dexamethasone 21-mesylate data.

Pharmacological and Clinical Implications

Receptor Activation and Transcriptional Effects

- Covalent vs. Non-covalent Binding: Covalently bound mesylate derivatives (e.g., dexamethasone 21-mesylate) show sustained GR activation, even after ligand removal, unlike non-covalent steroids . This property is exploited in research to study GR signaling kinetics.

- Methylprednisolone 21-mesylate is presumed to retain full agonist activity.

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.